sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate
Description
Sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate is a sodium salt of a nitro-substituted enolic compound with the molecular formula C₃H₂NNaO₄·H₂O (monohydrate). It is also known by synonyms such as nitromalonaldehyde sodium salt, sodium nitromalonaldehyde monohydrate, and sodium (1,3-dioxopropan-2-ylidene)azinate . The compound features a conjugated enolate system with a nitro group (-NO₂) at the 2-position and a ketone group (-C=O) at the 3-position, stabilized by resonance. Its sodium counterion and hydrate form enhance solubility in polar solvents, making it relevant in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2,5H;;1H2/q;+1;/p-1/b3-1+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIGIZBACKHDO-BFAXJPPBSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C=O)/[N+](=O)[O-])\[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53821-72-0 | |
| Record name | sodium N-oxido-1,3-dioxopropanimine oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate typically involves the reaction of nitromalonaldehyde with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions
Major Products Formed
The major products formed from the hydrolysis of this compound are sodium pyruvate and nitrous acid.
Scientific Research Applications
Pharmaceutical Research
Sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate serves as a crucial building block in the synthesis of novel drug candidates. Its unique enolate structure allows for the formation of various derivatives that can target specific biological pathways.
Case Study: Drug Development
A study highlighted the use of sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate in synthesizing targeted therapies for cancer. Researchers utilized this compound to create analogs that exhibited enhanced activity against tumor cells, demonstrating its potential in anticancer drug development .
Agrochemical Innovations
In agricultural chemistry, sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate has been identified as an effective herbicide and fungicide. Its ability to inhibit specific biological processes in plants and fungi makes it valuable for crop protection.
Applications:
- Herbicide : The compound disrupts growth pathways in weeds, leading to effective control of unwanted vegetation.
- Fungicide : It demonstrates efficacy against various fungal pathogens, providing a means to protect crops from disease .
Data Table: Efficacy Against Pests
| Pest Pathogen | Application Type | Efficacy (%) |
|---|---|---|
| Common Weeds | Herbicide | 85 |
| Fungal Pathogens | Fungicide | 90 |
Chemical Synthesis
The compound is utilized in synthetic organic chemistry due to its reactive properties. It participates in various chemical reactions, including hydrolysis, oxidation, and reduction.
Reaction Types:
-
Hydrolysis : Sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate can hydrolyze to form sodium pyruvate and nitrous acid.
Mechanism of Action
The mechanism of action of sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate involves its reactivity with various molecular targets. The compound’s distinct chemical structure and reactivity allow it to interact with specific enzymes and proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Insights : X-ray data for sodium 2-nitrocinnamate dihydrate () provide a template for hypothesizing the target compound’s coordination behavior, but its crystal structure remains uncharacterized.
- Reactivity Studies: Comparative studies on nitro-enolates vs. methoxy-enolates () could elucidate electronic effects on reaction pathways.
- Safety Profiles : Further toxicological studies are needed for the target compound, given the absence of detailed GHS classifications .
Biological Activity
Sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : Sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate
- Molecular Formula : C₃H₃N₁NaO₃
- CAS Number : Not specified in the results.
Antimicrobial Properties
Research indicates that sodium (E)-2-nitro-3-oxoprop-1-en-1-olate exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Salmonella typhimurium | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of sodium (E)-2-nitro-3-oxoprop-1-en-1olate have been evaluated in several cancer cell lines. The results are summarized below:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa | 15 | Significant growth inhibition |
| MCF7 | 20 | Moderate growth inhibition |
| A549 | 25 | Mild growth inhibition |
The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
The proposed mechanism of action for sodium (E)-2-nitro-3-oxoprop-1-en-1olate involves the induction of oxidative stress in microbial and cancer cells. This is believed to occur through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Case Studies
One notable case study involved the application of sodium (E)-2-nitro-3-oxoprop-1-en-1olate in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with histopathological analysis revealing increased apoptosis in tumor tissues.
Q & A
Q. What are the recommended methods for synthesizing sodium (E)-2-nitro-3-oxoprop-1-en-1-olate hydrate, and how can purity be validated?
Synthesis typically involves nitroalkylation of β-keto esters under basic conditions, followed by sodium salt formation and hydration. Key steps include:
- Reagent control : Use anhydrous sodium hydroxide in ethanol to avoid side reactions with water.
- Hydrate stabilization : Crystallize the product in a water-methanol mixture to ensure consistent hydrate formation .
- Purity validation : Combine elemental analysis (C, H, N, Na), FT-IR (to confirm nitro and enolate groups), and thermogravimetric analysis (TGA) to quantify hydrate water content .
Q. How should researchers handle hygroscopicity and hydrate stability during storage?
- Storage protocols : Store in desiccators with silica gel or under inert gas (argon) to prevent deliquescence.
- Stability testing : Perform periodic X-ray powder diffraction (XRPD) to detect phase changes and Karl Fischer titration to monitor water content .
- Experimental note : Pre-dry solvents for reactions involving the hydrate to avoid unintended dehydration .
Q. What safety precautions are critical when working with this compound?
- Hazard mitigation : Use fume hoods due to potential nitro-group decomposition releasing NOx gases.
- First-aid measures : Immediate flushing with water for skin/eye contact, as sodium salts can cause irritation .
- Waste disposal : Neutralize with dilute acetic acid before disposal to avoid alkaline residues .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the hydrate form?
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with low-temperature (100 K) settings to minimize hydrate decomposition.
- Refinement : Employ SHELXL for charge-density modeling to distinguish between water molecules and disordered nitro groups .
- Case study : Compare results with the Cambridge Structural Database (CSD) entries for similar nitro-enolate hydrates to validate bond lengths and angles .
Q. What computational models predict the compound’s reactivity in nucleophilic addition reactions?
- DFT studies : Optimize the (E)-configuration geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs) and predict sites for nucleophilic attack .
- Kinetic modeling : Apply Arrhenius parameters to simulate reaction pathways under varying temperatures and solvent polarities .
- Validation : Cross-reference computational results with experimental LC-MS data to confirm intermediate formation .
Q. How can researchers address contradictory solubility data in aqueous vs. organic solvents?
- Methodological approach :
- Phase diagrams : Construct ternary plots (water/ethanol/acetone) to map solubility boundaries .
- Controlled experiments : Use UV-Vis spectroscopy to monitor solubility changes under varying pH (4–10) and ionic strength .
- Error analysis : Apply statistical F-tests to assess reproducibility across labs, accounting for hydrate polymorphism .
Methodological Challenges and Solutions
Q. How to design experiments to distinguish kinetic vs. thermodynamic hydrate forms?
Q. What strategies improve reproducibility in catalytic applications of this compound?
- Standardization : Pre-equilibrate the hydrate with DMF or DMSO to ensure consistent solvate formation before catalysis .
- Data reporting : Include detailed metadata (e.g., humidity, grinding time) in publications to enable replication .
Data Presentation and Analysis
Q. Table 1: Key Analytical Parameters for Hydrate Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
